4,4'-dimercaptostilbene
Description
Significance of Conjugated Dithiol Systems in Contemporary Materials Science
Conjugated dithiol systems, molecules characterized by a π-conjugated backbone and two terminal thiol (-SH) groups, are of paramount importance in modern materials science. Their unique molecular architecture allows them to act as bridges between metallic components, a property that is extensively exploited in the field of molecular electronics. researchgate.net In these applications, the dithiol molecules can form self-assembled monolayers (SAMs) on metal surfaces, creating well-ordered, ultra-thin layers that are just one molecule thick. researchgate.netossila.comnih.gov The thiol end groups exhibit a strong affinity for metals like gold, silver, and platinum, forming stable metal-sulfur bonds that anchor the molecules to the surface. rsc.orgnih.gov
The conjugated backbone of these dithiols facilitates efficient charge transport, making them ideal candidates for molecular wires. acs.orgcore.ac.uk The ability to tune the electronic properties of these molecules by modifying their conjugated systems allows for the precise control of charge transport characteristics in molecular-scale electronic devices. core.ac.uk Dithiols are fundamental components in the construction of molecular junctions, where a single molecule or a small assembly of molecules bridges two electrodes. acs.orgrug.nl These junctions are crucial for studying quantum transport phenomena at the molecular level. acs.org
Beyond molecular electronics, conjugated dithiols serve as versatile building blocks for more complex nanostructures. researchgate.net They can be used to link metallic nanoparticles, creating organized assemblies with novel optical and electronic properties. rsc.org Furthermore, these systems are integral to the development of advanced materials such as metal-intercalated superlattices and functionalized thin films. researchgate.net The ability of the free thiol group in a SAM to bind to other materials provides a platform for creating layered heterostructures with tailored functionalities. researchgate.netuni-tuebingen.de
Historical Trajectory of Research on 4,4'-Dimercaptostilbene and Related Conjugated Structures
The study of stilbene (B7821643) and its derivatives dates back to the 19th century, with the initial description of the stilbene structure by A. Laurent in 1829. mdpi.com Research into stilbene compounds gained significant momentum with the isolation of resveratrol, a naturally occurring stilbene, in 1940. benthamscience.comresearchgate.netmdpi.com This discovery spurred investigations into the synthesis and properties of a wide array of stilbene derivatives, which now number over 400. benthamscience.comresearchgate.net Historically, research focused on the diverse biological activities of these compounds, including their antioxidant and anti-inflammatory properties. benthamscience.comnih.gov
The advent of nanotechnology and molecular electronics in the late 20th century shifted the focus towards the application of conjugated molecules as components in electronic devices. The synthesis of various conjugated mono- and dithiol oligomers was pursued to understand the relationship between molecular structure and the formation of self-assembled monolayers. core.ac.uk This research was foundational to the development of molecular-scale electronics.
While the broader family of stilbenes has a long research history, the specific investigation of this compound is more recent, driven by its potential in molecular electronics and materials science. Its rigid, conjugated structure and the presence of two thiol groups make it an excellent candidate for forming stable and highly ordered SAMs on gold surfaces. sigmaaldrich.comchemicalbook.com Early studies in molecular electronics often utilized simpler dithiols like 1,4-benzenedimethanethiol (B89542), but the desire for molecules with more extended and rigid conjugated systems led to the exploration of compounds like this compound. researchgate.net The development of synthetic methods to produce such molecules with high purity has been a critical enabler for their use in advanced research. kuleuven.be
Conceptual Framework for Investigating this compound as a Versatile Molecular Building Block
A conceptual framework for investigating this compound as a versatile molecular building block can be structured around its key chemical features and their implications for materials design. scribbr.comwho.intresearchgate.netnih.govnih.gov This framework is built on the foundation of its rigid stilbene core, the π-conjugated system, and the two reactive thiol end groups.
Core Components of the Conceptual Framework:
Self-Assembly and Surface Modification: The primary application of this compound is in the formation of SAMs on noble metal surfaces. sigmaaldrich.comchemicalbook.com The thiol groups act as effective anchors, leading to the spontaneous organization of the molecules into a densely packed monolayer. ossila.comuni-tuebingen.dersc.org This allows for the precise modification of surface properties, which is crucial for applications in sensors, molecular electronics, and surface-enhanced Raman spectroscopy (SERS). sigmaaldrich.comosti.govacs.org The quality of these SAMs is highly dependent on the conditions of their formation, such as the choice of solvent and base. nih.gov
Molecular Electronics and Charge Transport: The conjugated stilbene backbone provides a pathway for electron tunneling, making this compound a key component in molecular junctions. acs.orgacs.org Research in this area focuses on measuring the conductance of single-molecule junctions to understand the relationship between molecular structure and charge transport properties. The rigidity of the stilbene unit helps to maintain a well-defined geometry within the junction. sigmaaldrich.com
Linker in Coordination Polymers and Metal-Organic Frameworks (MOFs): The bifunctional nature of this compound, with its two thiol groups, allows it to act as a linker or strut in the construction of coordination polymers and MOFs. wikipedia.orgscielo.org.mxnih.gov While dicarboxylates are more common linkers in MOF chemistry, the use of dithiols offers opportunities to create new materials with unique electronic and catalytic properties. rsc.orgrsc.orgnih.govmdpi.com The stilbene unit provides a rigid and extended linker, which can lead to porous frameworks with interesting gas storage or separation capabilities.
The investigation of this compound within this framework involves a multi-pronged approach, combining organic synthesis, surface science techniques (e.g., AFM, SERS), electronic measurements, and materials characterization. nih.gov
Interactive Data Table: Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₁₄H₁₂S₂ | sigmaaldrich.comuni.lu |
| Molecular Weight | 244.38 g/mol | sigmaaldrich.comcookechem.com |
| Melting Point | 252-257 °C | sigmaaldrich.com |
| Appearance | Powder | sigmaaldrich.com |
| CAS Number | 614756-39-7 | sigmaaldrich.comchemicalbook.comcookechem.com |
Research Findings on Conjugated Dithiols
| Research Area | Key Findings | Relevant Compounds |
| Molecular Electronics | Dithiols form the basis of single-molecule junctions, with conductance depending on the length and conjugation of the molecular backbone. rug.nlacs.org | 1,4-Benzenedimethanethiol, Oligophenylene ethynylenes, Oligoacene dithiols |
| Self-Assembled Monolayers (SAMs) | The quality and density of SAMs formed from dithiols on gold are influenced by the deprotection method of the thiol groups. nih.gov | Oligophenylene ethynylenes |
| Surface-Enhanced Raman Spectroscopy (SERS) | This compound modifies gold surfaces, leading to an increased enhancement factor in SERS. sigmaaldrich.comchemicalbook.com | This compound |
| Coordination Polymers | Biphenyl-dicarboxylate linkers, analogous in structure to dithiol stilbenes, form diverse coordination polymers with catalytic properties. nih.gov | Biphenyl-dicarboxylic acids |
| Metal-Organic Frameworks (MOFs) | Stilbene dicarboxylic acid isomers act as linkers to create MOFs with unique topologies and pore structures. rsc.org | (E)- and (Z)-4,4'-Stilbene dicarboxylic acid |
Structure
3D Structure
Properties
IUPAC Name |
4-[(E)-2-(4-sulfanylphenyl)ethenyl]benzenethiol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12S2/c15-13-7-3-11(4-8-13)1-2-12-5-9-14(16)10-6-12/h1-10,15-16H/b2-1+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FOYJDMJLWTYTCC-OWOJBTEDSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C=CC2=CC=C(C=C2)S)S | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1/C=C/C2=CC=C(C=C2)S)S | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
614756-39-7 | |
| Record name | 614756-39-7 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Advanced Synthetic Methodologies for 4,4 Dimercaptostilbene and Its Precursors
Stereoselective Synthesis of Stilbene (B7821643) Scaffolds with Dithiol Functionality
The geometry of the central carbon-carbon double bond in the stilbene scaffold is critical for its properties. Control over cis- and trans-isomerism is a key challenge addressed by several synthetic methodologies. wikipedia.org For acyclic systems, trans isomers are generally more thermodynamically stable than cis isomers due to reduced steric hindrance. wikipedia.org
The stereochemical outcome of stilbene synthesis is highly dependent on the chosen reaction pathway. Several classical and modern organic reactions offer varying degrees of selectivity for either the cis (Z) or trans (E) isomer.
Wittig Reaction : This reaction, involving the condensation of a phosphorus ylide with an aldehyde or ketone, is a popular method for stilbene synthesis due to mild conditions and readily available starting materials. fu-berlin.dewiley-vch.de The stereoselectivity can be influenced by the nature of the ylide and reaction conditions; however, it often yields a mixture of cis- and trans-isomers, with some protocols favoring the formation of the cis-stilbene. acs.orgtamu.edu The reaction proceeds through a four-membered oxaphosphetane intermediate, and its fragmentation leads to the alkene product. tamu.eduyoutube.com
Horner-Wadsworth-Emmons (HWE) Reaction : As a modification of the Wittig reaction, the HWE reaction utilizes phosphonate-stabilized carbanions, which are more nucleophilic than the corresponding phosphonium (B103445) ylides. wiley-vch.de This method is highly regarded for its stereoselectivity, producing predominantly the thermodynamically more stable trans (E)-alkene. wiley-vch.descispace.comresearchgate.net The water-soluble phosphate (B84403) byproduct also simplifies purification compared to the triphenylphosphine (B44618) oxide from the Wittig reaction. wiley-vch.de
Heck Reaction : This palladium-catalyzed cross-coupling of an aryl halide with an alkene (like styrene) is a versatile tool for stilbene synthesis. uliege.be While it can form a mixture of cis-, trans-, and 1,1-disubstituted isomers, the reaction conditions can be tuned to strongly favor the trans-stilbene (B89595) product. uliege.beresearchgate.net The use of arenediazonium salts as the aryl source in Heck-Matsuda reactions has also been shown to be an effective, protecting-group-free method for synthesizing hydroxyl-substituted trans-stilbenes. rsc.org
Suzuki-Miyaura Coupling : This palladium-catalyzed reaction couples an organoboron compound with an organohalide. It has been developed into a general and stereocontrolled method for synthesizing (E)-stilbene derivatives by reacting (E)-2-phenylethenylboronic acid pinacol (B44631) ester with various aryl bromides. nih.gov The use of sterically bulky phosphine (B1218219) ligands is often crucial for achieving high yields and maintaining the stereochemical integrity of the double bond. nih.gov
Isomerization : When a mixture of isomers is obtained, it is possible to isomerize the cis isomer to the more stable trans form. One common laboratory method involves iodine-catalyzed isomerization, where the solution is irradiated with light to facilitate the conversion. tamu.edu
The following table summarizes the primary stereochemical outcomes of these key synthetic reactions for stilbene scaffolds.
| Reaction | Typical Reagents | Primary Isomer | Key Features |
| Wittig Reaction | Benzyltriphenylphosphonium halide, aldehyde, strong base | cis (Z) or mixture | Can be tuned, but often gives mixtures or favors the cis isomer. fu-berlin.deacs.org |
| Horner-Wadsworth-Emmons | Benzylphosphonate, aldehyde, base | trans (E) | Highly stereoselective for the trans isomer; water-soluble byproduct. wiley-vch.debeilstein-journals.org |
| Heck Reaction | Aryl halide, styrene, Pd catalyst, base | trans (E) | Versatile and can be highly stereoselective for the trans isomer under optimized conditions. uliege.beresearchgate.net |
| Suzuki Coupling | Aryl halide, vinylboronic acid/ester, Pd catalyst, base | trans (E) | Allows for stereocontrolled synthesis with complete retention of alkene geometry. nih.govbeilstein-journals.org |
Modern cross-coupling reactions are heavily reliant on the use of specialized ligands that bind to the metal catalyst (typically palladium) to enhance its reactivity, stability, and selectivity. nih.gov The development of ligand-accelerated catalysis has been pivotal in expanding the scope of C-C bond formation. preprints.org
In the context of stilbene synthesis, phosphine and N-heterocyclic carbene ligands are commonly employed to accelerate the elementary steps of the catalytic cycle, such as oxidative addition and reductive elimination. nih.gov For instance, in Suzuki-Miyaura couplings for stilbene synthesis, bulky trialkylphosphine ligands like tri-tert-butylphosphine (B79228) have proven essential for the successful coupling of a wide range of aryl bromides. nih.gov Similarly, stilbene-based ligands have been developed that, in the presence of a nickel catalyst, enable stereospecific cross-coupling reactions to construct chiral carbons. tcichemicals.com
Incorporating thiol groups via cross-coupling presents a unique challenge due to the propensity of sulfur to poison many transition metal catalysts. However, certain catalytic systems show tolerance for sulfur-containing functional groups. The Stille reaction, which couples organotin compounds with organohalides, is known to tolerate a variety of functional groups, including thiols. mdpi.com
A more common and robust strategy to synthesize 4,4'-dimercaptostilbene avoids the direct coupling of thiol-containing fragments. Instead, precursor functional groups that are more compatible with cross-coupling catalysis are used. The general approach is as follows:
Synthesize a Dihalo-Stilbene : A compound such as 4,4'-dibromostilbene (B97009) can be synthesized with high stereocontrol (favoring trans) using methods like the HWE or a double Heck reaction. wiley-vch.deorgsyn.org
Convert Halogen to Thiol : The bromo groups on the stilbene scaffold can then be converted to thiol groups. This can be achieved through various methods, including reaction with a protected thiol equivalent followed by deprotection, or via palladium-catalyzed C-S cross-coupling reactions with a sulfur source.
This precursor approach circumvents the challenges of catalyst deactivation by thiols during the critical stilbene-forming C-C coupling step, leveraging the power of ligand-accelerated reactions to build the carbon skeleton before introducing the sensitive thiol functionalities.
Functionalization and Derivatization Pathways for this compound
Once synthesized, the thiol groups of this compound serve as versatile handles for further chemical modification, allowing the molecule to be incorporated into larger, more complex architectures.
The thiol (-SH) group is a reactive nucleophile, enabling a wide range of post-synthetic modifications (PSM). This strategy is useful for functionalizing molecules and materials. rsc.org The reactivity of a thiol can be fine-tuned by the reaction conditions, particularly pH. thermofisher.com
Common modifications targeting the thiol groups include:
S-Alkylation : Reaction with alkylating agents, such as S-methyl methanethiosulfonate (B1239399) (MMTS), can modify thiol groups. nih.gov This can be used to protect the thiol or to alter the electronic properties of the molecule.
Disulfide Formation : Thiols can be oxidized to form disulfide bridges (-S-S-). This reversible covalent bond is a key feature in protein chemistry and can be used to link this compound units or connect them to other molecules. mdpi.com
Thioether Synthesis : Thiols react readily with electrophiles like maleimides in a thiol-selective addition reaction to form stable thioether linkages. thermofisher.com This "click-like" reaction is highly efficient and specific.
Thiol-Ene and Thiol-Yne Reactions : The addition of a thiol across a double (ene) or triple (yne) bond is another powerful click chemistry tool for PSM. rsc.org This allows for the covalent attachment of this compound to polymers or surfaces functionalized with alkenes or alkynes.
Formation of Dithiocarbamates : The reaction of thiols with isothiocyanates yields dithiocarbamates, although the stability of these products can be a concern as they may be susceptible to hydrolysis. thermofisher.com
The table below outlines several common post-synthetic modifications for thiol groups.
| Reaction Type | Reagent Class | Resulting Functional Group |
| S-Alkylation | Alkyl Halides, Methanethiosulfonates | Thioether |
| Disulfide Formation | Mild Oxidizing Agents (e.g., air, I₂) | Disulfide |
| Michael Addition | Maleimides, Acrylates | Thioether |
| Reaction with Isothiocyanates | Isothiocyanates | Dithiocarbamate |
The bifunctional nature of this compound makes it an excellent monomer or building block for the synthesis of polymers and extended conjugated systems. Its rigid stilbene core provides desirable electronic and photophysical properties, while the terminal thiol groups act as anchor points for polymerization or surface attachment.
Extended systems can be synthesized through several strategies:
Polymerization via Thiol Chemistry : The thiol groups can be reacted with difunctional linkers to form polymers. For example, reaction with dihaloarenes can form poly(phenylene sulfide) type structures with stilbene units integrated into the polymer backbone.
Stepwise Elongation using Cross-Coupling : A precursor, such as trans-4,4'-dibromostilbene, is an ideal starting point for creating extended systems using iterative cross-coupling reactions. chemrxiv.org For example, a Suzuki coupling can be performed on one of the bromo groups, followed by another coupling on the second, allowing for the stepwise and controlled construction of unsymmetrical, highly conjugated molecules. scispace.com
Heck Reaction for Oligomers : The Heck reaction has been successfully employed to create stilbenoid dendrimers and oligo(phenylenevinylene) derivatives, demonstrating its utility in extending conjugation from a core stilbene-like unit. uliege.be
Surface Functionalization : The thiol groups provide a strong and reliable means of anchoring the stilbene unit to gold surfaces, a technique widely used in the field of molecular electronics to study the properties of single-molecule junctions. aip.org
Through these methods, the this compound moiety can be incorporated into a diverse range of advanced materials, from fluorescent polymers to the active components of nanoscale electronic devices.
Sophisticated Spectroscopic and Analytical Characterization for Elucidating the Molecular and Supramolecular Structures of 4,4 Dimercaptostilbene Systems
High-Resolution Vibrational Spectroscopy (e.g., Tip-Enhanced Raman Scattering, Surface-Enhanced Raman Scattering) for Localized Molecular Environments
High-resolution vibrational spectroscopies, such as Tip-Enhanced Raman Scattering (TERS) and Surface-Enhanced Raman Scattering (SERS), are powerful tools for probing the localized molecular environments of 4,4'-dimercaptostilbene with single-molecule sensitivity. acs.org These techniques leverage the enhancement of Raman signals from molecules situated in the vicinity of plasmonic nanostructures, providing detailed information about their vibrational modes and interactions with the surrounding environment.
Nonresonant TERS imaging of DMS molecules adsorbed on a silver surface has demonstrated that different vibrational resonances are optimally enhanced at distinct sites on the metal. acs.org This phenomenon arises from the interplay between the vibrational-mode-dependent polarizability tensors of DMS and the enhanced electromagnetic fields at the plasmonic junction between the TERS tip and the substrate. acs.org
| Vibrational Mode (cm-1) | Assignment | Symmetry |
|---|---|---|
| ~1138 | C-H Bending | ag |
| ~1387 | N=N Stretch (in related azo-stilbene compounds) | ag |
| ~1431 | Aromatic Ring Stretch | ag |
Note: The appearance and intensity of these bands can be influenced by the chemical environment and charge transfer phenomena. rsc.org
The symmetry of the this compound molecule (C2h) provides a unique opportunity to probe local environmental differences. acs.org Specifically, non-totally symmetric vibrational modes (bu modes) can be used to map variations in vibronic coupling strength across the substrate surface. acs.org The intensity of these modes in TERS images is sensitive to the local field gradients and the specific interactions between the molecule and the metal, effectively turning each pixel of the image into a reporter of the distinct local environment. acs.org The orientation of DMS molecules on a substrate can be influenced by the chemical interactions between the thiol groups and the surface. For instance, on a gold substrate, it is expected that one of the two thiol groups of 4,4'-dimercaptoazobenzene, a related compound, adsorbs to the surface, allowing for further interaction with nanoparticles at the other thiol group, which is crucial for creating SERS "hot spots". rsc.org
Time-resolved TERS can be employed to track the diffusion of individual this compound molecules within the diffraction-limited laser spot illuminating the substrate. arxiv.org Sequentially recorded TERS images can reveal the movement of molecules, providing insights into their surface mobility and interactions with the local environment. arxiv.org The changes in the TERS signal over time can be interpreted as the molecule-local field interactions occurring at a much finer scale than the imaging resolution. arxiv.org
In the realm of single-molecule SERS, understanding the influence of nanoscale physical and chemical processes on the observed spectra is a significant challenge. nih.gov For this compound interacting with a silver cluster (Ag20), ab initio molecular dynamics simulations have revealed a fluctuating excited electronic state manifold. nih.gov This fluctuation is governed by the conformational dynamics of the DMS molecule as it interacts with its unique local metallic environment. nih.gov Consequently, the time trajectories of these interactions dictate the relative intensities of the observable Raman-active vibrational states, highlighting the role of nonequilibrium chemical effects in single-molecule SERS spectra. nih.gov
Advanced Electron Microscopy Techniques for Nanoscale Imaging (e.g., High-Resolution Transmission Electron Microscopy)
High-Resolution Transmission Electron Microscopy (HR-TEM) is an indispensable tool for visualizing the nanoscale morphology and structure of materials with atomic-level resolution. nih.gov While specific HR-TEM studies focused solely on this compound are not extensively documented, the technique's capabilities are well-suited for characterizing DMS-based systems. For instance, HR-TEM could be used to image self-assembled monolayers of DMS on various substrates, providing direct visualization of their packing and orientation. It would also be invaluable for characterizing the structure of DMS-functionalized nanoparticles or nanocomposites, revealing the distribution and arrangement of the molecules on the nanoscale. The ability of TEM to image structures ranging from millimeters to angstroms allows for a comprehensive understanding of how the atomic-level structure of DMS assemblies relates to their macroscopic properties and functions. nih.gov
X-ray Based Characterization for Solid-State Architectures (e.g., X-ray Diffraction, X-ray Photoelectron Spectroscopy)
X-ray based techniques are fundamental for elucidating the solid-state architecture of molecular systems. X-ray Diffraction (XRD) provides detailed information about the crystalline structure and packing of molecules in the solid state. Studies on homologous series of 4-alkyl-4'-cyanostilbene, which are structurally related to DMS, have utilized XRD to determine effective molecular lengths and layer thicknesses in different liquid crystalline phases. dtic.mil Such analyses reveal insights into the intermolecular interactions and the formation of ordered structures, such as bilayer arrangements, which are driven by the presence of polar end groups. dtic.mil For DMS, XRD could similarly be used to determine its crystal structure and how it is influenced by molecular modifications or co-crystallization with other molecules.
Nuclear Magnetic Resonance Spectroscopy for Structural Conformation and Dynamics
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful and versatile analytical technique for determining the structure of molecules in solution. core.ac.uk It provides detailed information about the chemical environment of individual atoms, their connectivity, and their spatial arrangement. hku.hk For this compound, 1H and 13C NMR would be essential for confirming the molecular structure by identifying the chemical shifts and coupling constants of the protons and carbon atoms in the stilbene (B7821643) backbone and the thiol end groups. hku.hk
Advanced NMR techniques, such as 2D correlation spectroscopy (COSY) and Nuclear Overhauser Effect Spectroscopy (NOESY), could provide further insights into the conformational preferences and dynamics of the DMS molecule in solution. nih.gov These techniques can reveal through-bond and through-space correlations between nuclei, respectively, which can be used to determine the relative orientation of different parts of the molecule and to study dynamic processes such as rotation around single bonds. nih.gov This information is crucial for understanding how the conformation of DMS might influence its self-assembly behavior and its interaction with other molecules or surfaces.
Ultraviolet-Visible Spectroscopy for Electronic Transitions and Plasmon Resonance Phenomena
Ultraviolet-Visible (UV-Vis) spectroscopy is a powerful tool for probing the electronic structure of molecules like this compound. The absorption of UV or visible light excites electrons from lower energy molecular orbitals to higher energy ones, and the wavelengths at which these absorptions occur provide valuable information about the molecule's conjugation and electronic environment.
The electronic spectrum of stilbene-based molecules is dominated by an intense absorption band corresponding to a π → π* transition. This transition involves the excitation of an electron from a π bonding orbital to a π* antibonding orbital within the conjugated system of the stilbene core. For trans-stilbene (B89595) and its derivatives, this absorption maximum (λmax) is typically observed in the range of 297–325 nm. researchgate.net The exact position of this peak is sensitive to the molecular structure and the solvent environment. For instance, coordination of a stilbene derivative to a metal center can lead to a red-shift (a shift to longer wavelengths) of this absorption peak by several nanometers. rsc.org
When this compound is used to functionalize plasmonic metal nanoparticles, such as gold (Au) or silver (Ag), UV-Vis spectroscopy can also be used to study a phenomenon known as Localized Surface Plasmon Resonance (LSPR). The LSPR is a collective oscillation of the conduction electrons in the metal nanoparticle, which gives rise to a strong absorption band in the visible region of the spectrum. For example, 20 nm gold nanoparticles in water exhibit a characteristic LSPR peak at approximately 520 nm. nih.gov
The position of the LSPR peak is highly sensitive to the refractive index of the local environment surrounding the nanoparticle. When this compound molecules bind to the nanoparticle surface via their thiol groups, they displace the solvent and create a new dielectric layer. This change in the local refractive index causes a red-shift in the LSPR peak. The magnitude of this shift is dependent on the nature and packing density of the adsorbed molecules. Studies on similar thiol-functionalized gold nanoparticles have demonstrated measurable shifts in the LSPR peak upon ligand binding, providing a means to monitor the self-assembly process in real-time. nih.govnih.govresearchgate.net
| System | Spectroscopic Feature | Typical Wavelength (λmax) | Observed Shift | Reference |
|---|---|---|---|---|
| trans-Stilbene Derivatives | π → π* Transition | 297-325 nm | N/A | researchgate.net |
| Stilbene Derivative Coordinated to Lanthanide Complex | π → π* Transition | ~325 nm | 4-7 nm red-shift vs. free ligand | rsc.org |
| 22 nm Gold Nanoparticles (AuNPs) | LSPR | ~520 nm (in water) | N/A | nih.gov |
| AuNPs + 11-mercaptoundecanoic acid (MUDA) | LSPR | 522.9 nm | 2.7 nm red-shift | nih.gov |
| AuNPs + 16-mercaptohexadecanoic acid (MHDA) | LSPR | 524.1 nm | 3.9 nm red-shift | nih.gov |
Thermogravimetric Analysis for Ligand Quantification in Hybrid Architectures
Thermogravimetric Analysis (TGA) is a thermal analysis technique that measures the change in mass of a sample as a function of temperature. This method is particularly useful for characterizing hybrid materials, such as this compound molecules self-assembled on the surface of nanoparticles or other substrates. By carefully heating the hybrid material, the organic ligand can be thermally decomposed and removed, while the inorganic core remains. The resulting mass loss provides a direct measure of the amount of organic material present, allowing for the quantification of ligand density on the surface.
A typical TGA experiment involves heating the sample under a controlled atmosphere (often inert, like nitrogen) at a constant rate. The resulting TGA curve plots the percentage of weight remaining against temperature. For hybrid architectures involving thiol-bound molecules on gold nanoparticles, the TGA curve often shows distinct weight loss steps. An initial small weight loss at lower temperatures (below ~200°C) is typically attributed to the desorption of loosely bound solvent or water molecules. The primary weight loss event, occurring at higher temperatures (e.g., 200-550°C), corresponds to the decomposition and desorption of the organic ligand itself. The temperature at which this decomposition occurs can provide insights into the thermal stability of the self-assembled monolayer.
The total weight loss percentage corresponding to the organic ligand can be used to calculate the number of molecules per nanoparticle or the grafting density (molecules per unit area). For example, in studies of peptide-functionalized gold nanoparticles, a weight loss of approximately 40% between 225°C and 550°C was attributed to the decomposition of the peptide monolayer. researchgate.net This information is crucial for understanding the structure of the self-assembled monolayer and for correlating surface chemistry with the properties of the hybrid material.
| Hybrid System | Temperature Range of Major Weight Loss | Associated Weight Loss (%) | Interpretation | Reference |
|---|---|---|---|---|
| Peptide Monolayer on AuNPs | 225-550 °C | ~40% | Decomposition of the peptide monolayer | researchgate.net |
| BAP-AuNPs (Bilayer) | 125-225 °C | ~30% | Decomposition of non-covalently bound outer peptide layer | researchgate.net |
| Generic Thiol-Functionalized AuNPs | >200 °C | Variable | Decomposition and desorption of the thiol ligand | N/A |
Theoretical and Computational Investigations of 4,4 Dimercaptostilbene
Quantum Chemical Calculations of Electronic Structure and Energetics (e.g., Density Functional Theory)
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are fundamental to understanding the electronic properties of 4,4'-dimercaptostilbene. DFT is a widely used computational method that calculates the electronic structure of atoms and molecules, providing a balance between accuracy and computational cost. nih.govscribd.comsemanticscholar.org These calculations can determine optimized molecular geometries, orbital energies, and thermodynamic properties.
For this compound, DFT calculations would typically begin with a geometry optimization to find the lowest energy conformation of the molecule. From this optimized structure, various electronic properties can be calculated. A key aspect of such studies is the analysis of the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter that indicates the molecule's chemical reactivity and electronic stability. nih.gov A smaller gap generally suggests higher reactivity. nih.gov In molecules like stilbenes, the HOMO and LUMO are typically delocalized π-orbitals spread across the conjugated backbone.
Table 1: Key Electronic Properties Obtainable from DFT Calculations
| Property | Significance for this compound |
| Optimized Geometry | Provides the most stable three-dimensional structure, including bond lengths, bond angles, and dihedral angles. |
| HOMO Energy | Relates to the ability to donate an electron; crucial for understanding interactions with electron-accepting species. |
| LUMO Energy | Relates to the ability to accept an electron; important for interactions with electron-donating species and for charge transport. |
| HOMO-LUMO Gap | Indicates electronic stability, chemical reactivity, and the energy required for electronic excitation. nih.gov |
| Electron Density | Shows the distribution of electrons within the molecule, highlighting electron-rich and electron-deficient regions. |
| Molecular Electrostatic Potential (MEP) | Maps the electrostatic potential onto the electron density surface, identifying sites for electrophilic and nucleophilic attack. nih.gov |
Time-Dependent Density Functional Theory (TD-DFT) is a powerful extension of DFT used to investigate the excited states of molecules and predict their optical and spectroscopic properties. qu.edu.qaresearchgate.netnih.gov By simulating the response of a molecule to time-dependent electromagnetic fields, TD-DFT can calculate electronic transition energies, which correspond to the absorption of light. qu.edu.qa
For this compound, TD-DFT calculations can predict the ultraviolet-visible (UV-Vis) absorption spectrum. The calculations would identify the primary electronic transitions, such as the π → π* transition characteristic of the stilbene (B7821643) core, and their corresponding absorption wavelengths (λmax) and oscillator strengths (a measure of transition probability). nih.gov These theoretical spectra can be directly compared with experimental results to validate the computational model or to interpret experimental findings. The accuracy of TD-DFT predictions can be influenced by the choice of the functional and basis set, making careful benchmarking important. qu.edu.qanih.gov
Stilbene derivatives featuring electron-donating and electron-withdrawing groups can exhibit Intramolecular Charge Transfer (ICT) upon photoexcitation. In this compound, the thiol (-SH) groups can act as electron donors. Upon absorption of a photon, an electron can be promoted from a molecular orbital localized more on the donor part of the molecule to one more localized on the acceptor part, creating an excited state with significant charge separation.
Computational methods can quantify the extent of this charge transfer. By analyzing the molecular orbitals involved in the electronic transition, it is possible to see the change in electron distribution between the ground and excited states. DFT calculations can reveal how the electron density shifts across the molecule during excitation. This analysis is crucial for designing molecules with specific electronic properties for applications in nonlinear optics and as fluorescent probes.
Molecular Dynamics Simulations for Dynamic Behavior and Interfacial Interactions
While quantum chemical calculations provide insights into the static electronic properties of a single molecule, Molecular Dynamics (MD) simulations are used to study the dynamic behavior of molecules and their interactions with the environment over time. rsc.orgsemanticscholar.org MD simulations model the atoms in a system as classical particles and use a force field to describe the potential energy of the system as a function of atomic positions. By solving Newton's equations of motion, MD simulations generate a trajectory that describes how the positions and velocities of atoms evolve. semanticscholar.org
For this compound, MD simulations can be used to study its conformational dynamics in different solvents or its behavior when interacting with surfaces or other molecules. These simulations provide a microscopic view of processes like self-assembly and adsorption.
The thiol groups of this compound make it an ideal candidate for forming self-assembled monolayers (SAMs) on metal surfaces, particularly gold. MD simulations are a key tool for investigating the adsorption mechanism and the structure of the resulting monolayer.
In a typical simulation, a model of a gold surface (e.g., the Au(111) facet) is constructed, and one or more this compound molecules are placed near it, often surrounded by an explicit solvent like water. The simulation then reveals how the molecules approach and bind to the surface. The sulfur atoms of the thiol groups are known to form strong covalent bonds with gold atoms. MD simulations can elucidate the preferred binding sites, the orientation and tilt angle of the molecules on the surface, and the intermolecular interactions that drive the ordering within the SAM. Studies on similar molecules like 4-mercaptobenzonitrile (B1349081) on gold surfaces have provided detailed insights into the structure and dynamics of water at the interface, which is crucial for understanding electrochemical processes. nih.govchemrxiv.org
Table 2: Parameters Investigated in MD Simulations of Adsorption
| Parameter | Description |
| Adsorption Energy | The energy released when the molecule binds to the surface, indicating the strength of the interaction. |
| Binding Conformation | The orientation of the molecule relative to the surface (e.g., upright, tilted, or flat-lying). |
| Surface Coverage | The density of molecules packed on the surface, which affects the overall structure and properties of the monolayer. |
| Intermolecular Interactions | van der Waals and π-π stacking interactions between adjacent stilbene molecules that contribute to the stability and order of the SAM. |
| Solvent Effects | The role of the surrounding solvent in mediating the adsorption process and stabilizing the final monolayer structure. |
In the context of molecular electronics, this compound could be used as a component in devices where charge transport through a single molecule or a monolayer is important. Theoretical modeling is essential for understanding how charge carriers (electrons or holes) move through these materials.
Charge transport modeling often combines quantum chemical calculations with kinetic models like Marcus theory. DFT is used to calculate two key parameters: the reorganization energy (the energy required to distort the molecule from its neutral geometry to its ionized geometry) and the electronic coupling (a measure of the orbital overlap between adjacent molecules). These parameters are then used to estimate the charge hopping rate between molecules. MD simulations can provide ensembles of molecular geometries, allowing for the calculation of these parameters across a range of realistic configurations, thus accounting for dynamic disorder. This approach helps predict the charge mobility of the material and understand how molecular packing and dynamics influence its electronic performance.
Ab Initio Molecular Dynamics for Reaction Mechanisms and Non-Equilibrium Phenomena
Ab Initio Molecular Dynamics (AIMD) is a more computationally intensive type of molecular dynamics where the forces on the atoms are calculated "on-the-fly" using quantum mechanics (typically DFT) rather than a pre-defined classical force field. rsc.orgaps.org This allows AIMD to model chemical reactions, bond breaking/formation, and other processes that involve changes in the electronic structure, which are inaccessible to classical MD. unito.itmdpi.com
For this compound, AIMD could be used to study the detailed mechanism of its chemisorption onto a metal surface, including the dissociation of the S-H bond and the formation of the S-Au bond. It could also be used to investigate photochemical reactions, such as the cis-trans isomerization of the stilbene double bond, by simulating the dynamics of the molecule in an electronically excited state. Furthermore, AIMD can provide insights into non-equilibrium phenomena, such as the response of the molecule and its environment to an external electric field, which is relevant for its use in electronic devices. These simulations provide a highly detailed, albeit computationally expensive, picture of the dynamic chemical and physical processes governing the behavior of this compound.
Applications of 4,4 Dimercaptostilbene in Advanced Materials Science
Self-Assembled Monolayers (SAMs) and Supramolecular Architectures
The thiol functional groups at the termini of 4,4'-dimercaptostilbene serve as effective anchors for the chemisorption of the molecule onto noble metal surfaces, leading to the formation of highly ordered self-assembled monolayers (SAMs). These SAMs provide a platform for engineering surface properties and fabricating complex supramolecular architectures.
Formation of Ordered Self-Assembled Layers on Metal Surfaces (e.g., Silver, Gold)
The interaction between the sulfur of the thiol groups and metal atoms drives the spontaneous organization of this compound molecules into densely packed, ordered monolayers on substrates like gold and silver. nih.gov The nature of the metal substrate influences the packing and orientation of the molecules within the SAM. On gold, alkanethiols are known to form well-defined monolayers where the hydrocarbon chains are tilted at an angle of approximately 28 degrees relative to the surface normal. dtic.mil In contrast, on silver, the alkyl chains in alkanethiolate SAMs exhibit a smaller tilt angle of about 12 degrees, indicating a more upright orientation. dtic.mil While specific studies on this compound are less common, the behavior of similar aromatic thiols like 1,4-benzenedimethanethiol (B89542) (BDMT) provides valuable insights. BDMT adsorbs with its molecular plane perpendicular to a gold surface, with only one thiol group binding to the surface. pradeepresearch.org On silver, however, BDMT tends to lie flat, with both thiol groups interacting with the surface. pradeepresearch.org The stability of these monolayers is also noteworthy, with aromatic thiol SAMs generally exhibiting higher thermal stability compared to their alkanethiol counterparts. pradeepresearch.org
| Property | SAMs on Gold | SAMs on Silver |
|---|---|---|
| Alkanethiol Tilt Angle | ~28° | ~12° |
| Packing Density | Lower | Higher |
| BDMT Orientation | Perpendicular | Flat |
| Thermal Stability | Higher | Lower |
Utilization in Molecular Recognition and Host-Guest Chemistry at Interfaces
The surfaces functionalized with this compound SAMs can be employed in molecular recognition and host-guest chemistry. nih.gov The stilbene (B7821643) core can participate in non-covalent interactions, such as π-π stacking, with guest molecules. nobelprize.org This allows for the selective binding of specific analytes to the surface. The principles of host-guest chemistry, which focus on the creation of systems with specific binding sites, are central to this application. mdpi.com By designing SAMs with well-defined cavities or recognition sites, it is possible to create surfaces that can selectively capture or sense target molecules. nih.gov The photoisomerization of the stilbene unit from its trans to cis form can alter the geometry and electronic properties of the monolayer, providing a mechanism to externally control the binding and release of guest molecules at the interface. nih.gov This stimuli-responsive behavior is a key feature in the development of smart surfaces and sensors. nih.gov
Design of Mechanically Interlocked Molecular Architectures and Molecular Devices
The rigid and photoresponsive nature of the stilbene backbone makes this compound a candidate for the construction of mechanically interlocked molecular architectures (MIMAs), such as rotaxanes and catenanes. wikipedia.orgnih.gov In these systems, molecules are linked not by covalent bonds but by their topology. nobelprize.org The thiol groups can be used to anchor these architectures to surfaces or to connect them to other molecular components. The photoisomerization of the stilbene unit can be harnessed to induce motion in these systems, forming the basis for molecular switches and machines. researchgate.netnih.gov For instance, the change in length and shape of the stilbene core upon switching between its trans and cis isomers can be used to control the position of a macrocycle in a rotaxane, effectively creating a light-driven molecular shuttle. nobelprize.org These molecular-level movements can be translated into macroscopic effects, opening up possibilities for applications in areas like nanoelectronics and drug delivery. nih.govmdpi.com
Polymer Chemistry and Porous Organic Frameworks
Beyond surface modifications, this compound can be utilized as a building block in the synthesis of advanced polymeric materials, including Covalent Organic Frameworks (COFs) and Metal-Organic Frameworks (MOFs).
Incorporation of this compound into Covalent Organic Frameworks (COFs) and Metal-Organic Frameworks (MOFs) as a Dithiol Linker
Covalent Organic Frameworks (COFs) and Metal-Organic Frameworks (MOFs) are classes of crystalline porous materials constructed from organic linkers and, in the case of MOFs, metal nodes. tcichemicals.com The properties of these materials, such as their porosity, stability, and functionality, are highly dependent on the choice of the organic linker. this compound, with its two thiol groups, can act as a linear dithiol linker in the synthesis of these frameworks. In COFs, the thiol groups can react with other functional groups on co-monomers to form strong covalent bonds, leading to the formation of a robust and porous network. tcichemicals.com In MOFs, the thiolates can coordinate to metal ions, forming the nodes of the framework. The stilbene core introduces photoresponsive properties into the framework, allowing for the potential to modulate the material's properties, such as its adsorption or catalytic activity, with light.
Design Principles for Tunable Pore Size and Structural Diversity
The design of COFs and MOFs allows for a high degree of control over their structural properties, including pore size and shape. nih.govnih.gov By carefully selecting the geometry and length of the organic linkers, it is possible to tune the dimensions of the pores within the framework. oaepublish.com For example, using longer linkers generally results in larger pores. The combination of linkers with different symmetries, such as C2 and C3 symmetric building blocks, can lead to the formation of frameworks with different topologies, such as hexagonal or tetragonal structures. nih.gov This structural diversity is crucial for tailoring the material's properties for specific applications, such as gas storage, separation, or catalysis. rsc.orgmdpi.com The incorporation of a linker like this compound would not only contribute to the structural framework but also introduce the potential for dynamic control over the pore environment due to its photoisomerization capabilities.
| Framework Type | Building Blocks | Bonding | Key Features |
|---|---|---|---|
| Covalent Organic Frameworks (COFs) | Organic Linkers (e.g., dithiols, diamines, dialdehydes) | Covalent Bonds | High stability, low density, tunable porosity |
| Metal-Organic Frameworks (MOFs) | Organic Linkers and Metal Ions/Clusters | Coordination Bonds | High surface area, structural diversity, functionalizable pores |
Application in Polymerization and Oligomerization Processes
The thiol groups of this compound are highly reactive and can participate in various polymerization and oligomerization reactions, allowing for its incorporation into a range of polymer architectures.
Dithiol-Induced Oligomerization Mechanisms
Dithiols like this compound can undergo oxidative coupling to form disulfide bonds, leading to the formation of oligomers and polymers. This process can be initiated by various oxidizing agents or by exposure to air. The resulting polysulfides can have interesting redox-responsive properties, as the disulfide bond can be reversibly cleaved and reformed.
Another important mechanism is the thiol-ene reaction, where the thiol groups add across a double bond. This reaction is highly efficient and can be initiated by light or heat, making it a versatile tool for polymer synthesis and modification. By reacting this compound with multifunctional "ene" monomers, crosslinked polymer networks can be readily formed.
Tailoring Polymer Structures and Properties through this compound Incorporation
The incorporation of the rigid, conjugated this compound unit into polymer chains can significantly influence their properties. The stilbene core can enhance the thermal stability and mechanical strength of the resulting polymers. Furthermore, the photoresponsive nature of the stilbene unit, which can undergo reversible trans-cis isomerization upon irradiation with UV light, can be imparted to the polymer. This allows for the development of "smart" materials whose properties, such as solubility, shape, and optical characteristics, can be controlled by light.
The thiol groups also provide a handle for post-polymerization modification, allowing for the attachment of other functional molecules to tailor the polymer's properties for specific applications.
Optoelectronic Materials and Devices
The extended π-conjugation of the stilbene core in this compound gives rise to interesting photophysical properties, making it a promising candidate for use in optoelectronic devices.
Role of this compound in Organic Light-Emitting Diodes (OLEDs) and Organic Photovoltaics (OPVs)
In the context of OLEDs, stilbene derivatives are known for their high fluorescence quantum yields and have been used as blue-light emitting materials. The thiol groups of this compound can be used to anchor the molecule to electrode surfaces or to incorporate it into charge-transporting layers, potentially improving device efficiency and stability.
For OPVs, the stilbene unit can act as a donor or acceptor component in the active layer of a solar cell. The ability to tune the electronic properties of the stilbene core through chemical modification allows for the optimization of the material's absorption spectrum and energy levels to better match the solar spectrum and the energy levels of other materials in the device.
Development of Functional Chromophores and Ligand-Metal Complexes for Luminescent Applications
The stilbene unit is a well-known chromophore, and its derivatives often exhibit strong fluorescence. The thiol groups in this compound can act as coordinating ligands for metal ions, leading to the formation of luminescent metal-organic complexes. The emission properties of these complexes can be tuned by varying the metal ion and the coordination environment. Such complexes have potential applications in sensing, bioimaging, and as emitters in OLEDs.
The photophysical properties of stilbene derivatives are highly sensitive to their environment, making them useful as fluorescent probes. For instance, changes in solvent polarity or the presence of specific analytes can lead to shifts in the emission wavelength or changes in the fluorescence intensity.
Below is a table summarizing the key properties and potential applications of materials incorporating this compound.
| Material Class | Synthetic Approach | Key Properties | Potential Applications |
| Covalent Organic Frameworks (COFs) | Schiff-base condensation (with functionalized stilbene) | Porosity, Crystallinity, Fluorescence | Gas storage, Catalysis, Sensing |
| Polysulfides | Oxidative coupling of thiols | Redox-responsive, Self-healing | Drug delivery, Smart coatings |
| Thiol-ene Polymers | Thiol-ene "click" reaction | Crosslinked networks, Photo-responsive | Adhesives, Biomaterials |
| Stilbene-containing Polymers | Various polymerization methods | Thermal stability, Photo-isomerization | Smart materials, Photo-switches |
| OLED/OPV Materials | Incorporation into device layers | Fluorescence, Charge transport | Displays, Solar cells |
| Luminescent Metal Complexes | Coordination of thiols to metal ions | Tunable emission, High quantum yield | Sensing, Bioimaging, OLEDs |
Investigations into Charge Transfer Processes within this compound Containing Systems
Investigations into charge transfer (CT) processes are fundamental to understanding the electronic and photophysical properties of molecular systems. In systems containing stilbene derivatives, intramolecular charge transfer (ICT) is a key process that governs their behavior in different environments. nih.govrsc.org While direct studies on this compound are not extensively detailed in the provided research, the principles of charge transfer in similar donor-acceptor molecules provide a framework for understanding its potential behavior.
Charge transfer complexes are formed through the interaction of an electron donor and an electron acceptor. mdpi.com The process involves the excitation of an electron from the donor to an unoccupied orbital of the acceptor. mdpi.com In molecules like 4-(N,N-dimethylamino)benzonitrile (DMABN), a well-studied donor-acceptor system, ICT is influenced by the twisting of molecular groups, leading to dual fluorescence in polar solvents. nih.govrsc.org This phenomenon is often described by the twisted intramolecular charge-transfer (TICT) model, where a change in molecular geometry in the excited state facilitates charge separation. nih.gov
For this compound, the stilbene core can act as a π-conjugated bridge, and the thiol (-SH) groups can function as either electron-donating or electron-withdrawing groups depending on their chemical environment and interaction with other materials, such as metal surfaces. When adsorbed on a metal nanoparticle, the thiol groups form a strong covalent bond, which can significantly influence the electronic structure of the molecule and facilitate charge transfer between the molecule and the metal. The efficiency of this charge transfer is crucial for applications in molecular electronics and photocatalysis.
The dynamics of these charge transfer processes occur on ultrafast timescales, often in the femtosecond to picosecond range. nih.govccu.edu.tw The solvent environment plays a critical role, with polar solvents often stabilizing the charge-separated state and influencing the rates of both forward and reverse charge transfer. rsc.orgccu.edu.tw
Table 1: Key Concepts in Charge Transfer Processes Relevant to this compound
| Concept | Description | Relevance to this compound Systems |
| Intramolecular Charge Transfer (ICT) | The transfer of an electron from a donor part to an acceptor part of the same molecule upon photoexcitation. | The stilbene backbone can facilitate ICT, with the thiol groups influencing the electronic properties. |
| Twisted Intramolecular Charge Transfer (TICT) | A model explaining ICT where a twisted geometry in the excited state leads to a large charge separation. | The rotational freedom around the bonds in this compound could potentially lead to TICT states. |
| Solvent Effects | The influence of the surrounding solvent on the stability of excited states and the kinetics of charge transfer. | In polar solvents, the charge-separated state of an excited this compound molecule would be stabilized. |
| Molecule-Metal Charge Transfer | The transfer of electrons between an adsorbed molecule and a metal substrate. | Thiol groups of this compound can bind to metal surfaces, creating a pathway for efficient charge transfer. |
Catalytic Systems and Nanocatalysis
This compound plays a notable role in the advancement of catalytic systems, particularly in plasmon-assisted catalysis and as a functionalizing agent for metal nanoparticles in heterogeneous catalysis.
Employment of this compound in Plasmon-Assisted Surface Catalysis
Plasmon-assisted surface catalysis utilizes the localized surface plasmon resonance (LSPR) of noble metal nanoparticles to drive chemical reactions on their surfaces. escholarship.orgiphy.ac.cn When light interacts with these nanoparticles, it excites collective oscillations of their conduction electrons, leading to enhanced local electromagnetic fields, the generation of "hot" electrons and holes, and localized heating. escholarship.orglanl.gov These effects can significantly accelerate chemical reactions of molecules adsorbed on the nanoparticle surface.
A prominent example of plasmon-driven chemistry is the dimerization of aromatic thiols. For instance, 4-aminothiophenol (B129426) (4-ATP) and 4-nitrothiophenol (B108094) (4-NTP) have been shown to undergo plasmon-assisted conversion to 4,4'-dimercaptoazobenzene (DMAB). lanl.govmdpi.comosti.gov This reaction is often studied using surface-enhanced Raman scattering (SERS), which both initiates the reaction through plasmon excitation and monitors the molecular transformations in real-time. iphy.ac.cnmdpi.com
The proposed mechanism for these reactions involves the generation of hot charge carriers in the metal nanoparticle upon plasmon decay. nih.gov In the case of an oxidation reaction like the dimerization of 4-ATP, hot holes can directly oxidize the adsorbed molecules. nih.govnih.gov Alternatively, plasmonic heating can provide the thermal energy required to overcome reaction barriers. lanl.gov The specific reaction pathway and rate are influenced by factors such as the excitation wavelength, laser power, pH, and the nature of the solvent and metal substrate (e.g., gold, silver, copper). iphy.ac.cnmdpi.comnih.gov While the dimerization of this compound itself is not the primary focus, its structural similarity to reactants like 4-ATP suggests its potential participation in similar plasmon-driven surface reactions. The thiol groups would ensure its strong adsorption to the plasmonic nanoparticles, a prerequisite for such catalytic processes.
Role in Heterogeneous Catalysis, particularly in the Context of Metal Nanoparticle Functionalization
In heterogeneous catalysis, metal nanoparticles are widely used due to their high surface-area-to-volume ratio and unique electronic properties. uni-muenster.dersc.org However, bare nanoparticles are often prone to aggregation, which reduces their catalytic activity. rsc.org To prevent this, organic ligands or "capping agents" are used to stabilize the nanoparticles. osu.edu this compound, with its two thiol groups, is an excellent candidate for functionalizing and stabilizing metal nanoparticles, particularly those of gold and silver.
The thiol groups form strong covalent bonds with the metal surface, creating a protective layer that maintains the nanoparticles' dispersion. nih.gov This functionalization is crucial for creating stable and reusable heterogeneous catalysts. semanticscholar.org The organic layer can also influence the catalytic activity and selectivity of the nanoparticles. osu.edunih.gov The stilbene core of this compound provides a rigid backbone that can control the spacing between nanoparticles and create specific binding sites for reactants.
The functionalization of metal nanoparticles with molecules like this compound bridges the gap between homogeneous and heterogeneous catalysis, combining the high activity and selectivity of molecular catalysts with the ease of separation and recyclability of solid catalysts. uni-muenster.de
Influence on Reaction Mechanisms and Rates at Catalytic Interfaces
The presence of a molecular layer of this compound at a catalytic interface can significantly influence reaction mechanisms and rates. The mechanism of plasmon-assisted reactions, for example, is heavily dependent on the transfer of energy and charge from the metal nanoparticle to the adsorbed molecule. lanl.govosti.gov
Key Influential Factors:
Hot Electron Transfer: Upon plasmon decay, energetic "hot" electrons are generated within the nanoparticle. mdpi.comnih.gov These electrons can be transferred to adsorbed molecules, initiating reduction reactions. The electronic structure of this compound would determine the efficiency of this electron capture.
Plasmonic Heating: The non-radiative decay of surface plasmons generates localized heat, which can increase the reaction rate by providing the necessary activation energy. lanl.gov The thermal stability of the this compound layer is important in this context.
Substrate-Molecule Interaction: The chemical interaction between this compound and the metal surface can alter the electronic properties of both, creating active sites for catalysis. iphy.ac.cn This charge transfer between the molecule and the metal is a key aspect of the "chemical enhancement" mechanism in SERS and can also play a role in catalysis. iphy.ac.cn
Controlling Reactant Access: The layer of this compound can act as a gate, controlling the access of reactants to the catalytic metal surface. This can influence the selectivity of the reaction by favoring certain reaction pathways.
The rate of these catalytic reactions can be modulated by external factors. For instance, in plasmon-assisted catalysis, the reaction rate is dependent on the intensity and wavelength of the incident light. mdpi.com The surrounding chemical environment, such as the pH and the solvent, can also have a profound effect on the reaction kinetics by altering the charge state of the reactants and the stability of reaction intermediates. iphy.ac.cnnih.gov
Nanoscience and Hybrid Materials Development
The development of novel nanomaterials often relies on the ability to precisely control their surface chemistry. This compound serves as a valuable molecular tool in this regard, particularly for the functionalization of metallic nanoparticles.
Surface Functionalization of Gold and Silver Nanoparticles with this compound
The functionalization of gold (AuNPs) and silver (AgNPs) nanoparticles is a cornerstone of nanoscience, enabling their use in a wide range of applications, from sensing and catalysis to biomedicine. nih.govconfer.cz The strong affinity of sulfur for gold and silver makes thiol-containing molecules ideal candidates for surface modification. nih.govresearchgate.net this compound, being a dithiol, can act as a molecular linker, capable of binding to a single nanoparticle or bridging two or more nanoparticles together.
The process of functionalization typically involves mixing a colloidal solution of pre-synthesized AuNPs or AgNPs with a solution of this compound. nih.gov The thiol groups readily displace the original capping agents (often citrate (B86180) ions) on the nanoparticle surface, forming a self-assembled monolayer (SAM). nih.gov The successful functionalization can be confirmed by various characterization techniques:
UV-Visible Spectroscopy: A shift in the LSPR peak of the nanoparticles can indicate a change in the local dielectric environment upon surface modification. nih.gov
Dynamic Light Scattering (DLS): An increase in the hydrodynamic diameter of the nanoparticles confirms the presence of the organic layer. nih.gov
Fourier-Transform Infrared (FTIR) Spectroscopy: The appearance of vibrational bands corresponding to the this compound molecule confirms its presence on the nanoparticle surface. nih.gov
The resulting hybrid materials, consisting of a metallic core and an organic shell, possess properties derived from both components. The plasmonic properties of the metal core are retained, while the surface chemistry is now defined by the stilbene moiety. This allows for further chemical modifications or dictates the interaction of the nanoparticles with their environment. The dithiol nature of this compound is particularly useful for creating controlled nanoparticle assemblies, where the molecule acts as a rigid spacer, leading to materials with unique collective optical and electronic properties.
Table 2: Characterization Techniques for Nanoparticle Functionalization
| Technique | Information Provided |
| UV-Visible Spectroscopy | Confirms the presence of nanoparticles via the LSPR peak and indicates changes in the surface environment. nih.gov |
| Transmission Electron Microscopy (TEM) | Provides information on the size, shape, and dispersion of the nanoparticle cores. nih.gov |
| Dynamic Light Scattering (DLS) | Measures the hydrodynamic size of the functionalized nanoparticles in solution. nih.gov |
| Zeta Potential Measurement | Determines the surface charge of the nanoparticles, which changes upon functionalization. nih.gov |
| FTIR Spectroscopy | Identifies the functional groups of the capping agent on the nanoparticle surface. nih.gov |
| X-ray Diffraction (XRD) | Confirms the crystalline structure of the metallic nanoparticles. nih.gov |
Engineering Hybrid Plasmonic-Molecular Systems
The integration of this compound (DMS) into hybrid plasmonic-molecular systems represents a sophisticated approach in advanced materials science, leveraging the unique interplay between molecular properties and localized surface plasmon resonances (LSPRs). In these systems, DMS serves not merely as a passive linker but as an active component whose electronic and structural characteristics can be coupled to, and modulated by, the intense electromagnetic fields generated by plasmonic nanostructures. This synergy enables the creation of materials with tunable optical and electronic functionalities.
The fundamental structure of these hybrid systems typically involves two or more plasmonic nanoparticles (commonly gold or silver) bridged by DMS molecules. The thiol (-SH) groups at each end of the DMS molecule form robust covalent bonds with the metal surfaces, creating a self-assembled metal-molecule-metal (MMM) junction. The gap between the nanoparticles, defined by the length of the DMS molecule, becomes a "hotspot" of extremely enhanced electromagnetic fields when the system is illuminated at its plasmon resonance frequency.
Probing Plasmonic Hotspots with DMS
The stilbene backbone of DMS provides a rich vibrational fingerprint that is highly sensitive to its local environment, making it an excellent probe for the conditions within plasmonic hotspots. Surface-Enhanced Raman Scattering (SERS) is the primary tool used to investigate these interactions. The enhancement of the Raman signal for DMS molecules located in the junction between two plasmonic nanoparticles can be many orders of magnitude greater than that of molecules on an isolated nanoparticle, providing direct evidence of the intense field localization.
Research has shown that different vibrational modes of DMS are enhanced to varying degrees depending on their specific location and orientation within the hotspot. acs.orgacs.org Non-totally symmetric vibrational modes, which are typically weak in Raman spectroscopy, can become strongly enhanced in a SERS context, providing detailed information about the molecule-metal interaction and the precise nature of the electromagnetic field. acs.org For instance, Tip-Enhanced Raman Scattering (TERS) images of DMS on silver have revealed that the vibrational modes at 1188 cm⁻¹ and 1087 cm⁻¹ show maximum enhancement at spatially distinct locations, separated by hundreds of nanometers, illustrating the spatial heterogeneity of the plasmonic field and its interaction with the molecule's polarizability tensor. acs.org
| Vibrational Mode (cm⁻¹) | Assignment | Symmetry | Observations in Plasmonic Junctions |
|---|---|---|---|
| ~1628 | C=C stilbene stretch | a_g | Strongly enhanced, indicates the integrity of the conjugated backbone. |
| ~1580 | Aromatic ring C-C stretch | a_g | Very strong enhancement, often used for quantifying SERS effect. Sensitive to molecular orientation. acs.org |
| ~1188 | C-H in-plane bend | a_g | Shows spatially dependent enhancement in TERS imaging. acs.org |
| ~1087 | Aromatic ring breathing | a_g | Also exhibits location-specific enhancement, mapping the plasmonic near-field. acs.org |
The SERS enhancement factor (EF) is a critical metric for quantifying the performance of these hybrid systems. While direct EF values for DMS in precisely controlled dimer structures are part of ongoing research, data from analogous dithiol molecules like biphenyl-4,4'-dithiol (BPDT) in nanoparticle-on-mirror (NPoM) nanocavities show enhancements on the order of 10³. nih.gov Specifically, the Raman signal for BPDT at 1278 cm⁻¹ was enhanced by a factor of 6,781 when using an 80 nm silver nanosphere in the NPoM configuration. nih.gov For dimer structures using silver nanocubes linked by 4-methylbenzenethiol, EFs have been calculated to be as high as 2.0 x 10⁷. nih.gov These values underscore the immense amplification possible within DMS-bridged plasmonic junctions.
DMS as a Conductive and Switchable Molecular Wire
Beyond its role as a spectroscopic probe, DMS is engineered into plasmonic systems to function as a molecular wire, facilitating charge transport between nanoparticles. The conductance of a single DMS molecule within a junction is a key parameter. Studies on similar conjugated dithiol molecules have established that charge transport occurs via quantum tunneling through the molecule's frontier orbitals (HOMO and LUMO). The conductance is highly sensitive to the molecule's conformation and its coupling to the plasmonic electrodes.
The stilbene core of DMS is photoisomerizable, meaning it can be switched between its trans and cis isomers using light. This property is of significant interest for creating active plasmonic devices. The two isomers have different lengths and conformations, which would alter the inter-particle gap distance and the electronic coupling within the junction. This change in the gap distance can dynamically tune the plasmon coupling between the nanoparticles, resulting in a measurable shift in the LSPR wavelength. nih.govchemrxiv.org Furthermore, the intrinsic conductance of the trans and cis isomers is different, allowing for the possibility of a light-gated molecular switch. While the trans isomer is nearly planar and highly conjugated, the cis isomer is sterically twisted, leading to reduced conjugation and typically lower conductance.
| Molecular System | Conductance (G/G₀) | Measurement Technique | Key Finding |
|---|---|---|---|
| Indeno[2,1-b]fluorene (diradical) | ~1 x 10⁻³ | STM-BJ | Open-shell diradical character significantly enhances conductance. nih.gov |
| Indeno[1,2-b]fluorene (closed-shell) | ~1.6 x 10⁻⁴ | STM-BJ | Closed-shell analogue shows conductance an order of magnitude lower. nih.gov |
| 4,4'-diaminobiphenyl (flat conformation) | 1.5 x 10⁻³ | STM-BJ | Planar conformation with high π-conjugation leads to higher conductance. arxiv.org |
| 4,4'-diaminooctafluorobiphenyl (twisted) | 4.9 x 10⁻⁴ | STM-BJ | Increased twist angle disrupts conjugation and lowers conductance. arxiv.org |
Note: G₀ is the quantum of conductance, approximately 77.5 µS. STM-BJ refers to Scanning Tunneling Microscope Break-Junction.
The engineering of these systems involves a delicate balance. The plasmonic nanostructures must be designed to create hotspots that overlap spatially and spectrally with the DMS molecule's absorption and Raman cross-section. The choice of metal (gold or silver) also plays a role, as it affects the plasmon resonance frequency and the strength of the thiol-metal bond, which in turn influences the junction's conductance and stability. nih.gov The ability to control the geometry of the nanoparticle assembly, the number of molecules in the junction, and their conformation is paramount to creating functional and reproducible hybrid plasmonic-molecular systems.
Challenges and Future Perspectives in 4,4 Dimercaptostilbene Research
Development of Novel Synthetic Routes for Scalability and Sustainability
The widespread application of 4,4'-dimercaptostilbene is currently hampered by synthetic routes that often involve hazardous reagents, harsh reaction conditions, and multiple steps, making them unsuitable for large-scale, environmentally friendly production. Future research must focus on pioneering novel synthetic strategies that align with the principles of green chemistry.
A promising avenue is the exploration of catalytic systems that operate under mild conditions. For instance, a green chemistry approach has been demonstrated for the synthesis of 4,4'-dimethyl trans-stilbene (B89595), a related derivative, using MCM-22 zeolite nanoreactors at room temperature. researchgate.net This method, which starts from para-xylene, showcases the potential of using nanoreactors to control reaction pathways and improve efficiency. researchgate.net Adapting such zeolite-based or other nanoconfined catalytic systems for the synthesis of this compound could offer a pathway to milder reaction conditions, reduced waste, and enhanced selectivity.
Moreover, the development of synthetic protocols in aqueous media or other green solvents is crucial. nsf.govmdpi.com Current industrial syntheses often rely on environmentally detrimental organic solvents. nsf.gov Shifting towards water-based syntheses, potentially aided by surfactants or phase-transfer catalysts, would significantly decrease the environmental footprint of production. nsf.govdur.ac.uk The overarching goal is to create a synthesis pathway that is not only high-yielding and cost-effective but also inherently safer and more sustainable, thereby enabling the broader commercial and scientific use of this versatile molecule. dur.ac.ukresearchgate.net
Table 1: Comparison of Conventional vs. Future Synthetic Approaches for Stilbene (B7821643) Derivatives
| Feature | Conventional Synthesis | Green Chemistry Approach |
| Solvents | Often hazardous organic solvents (e.g., DMF, DME) nsf.gov | Water, supercritical fluids, or solvent-free conditions mdpi.com |
| Catalysts | High loadings of precious metal catalysts (e.g., Palladium) nsf.gov | Zeolite nanoreactors, biocatalysts, earth-abundant metal catalysts |
| Conditions | High temperatures and pressures | Room temperature and atmospheric pressure researchgate.net |
| Waste | Significant generation of toxic waste | Minimized waste through high atom economy and recyclable catalysts |
| Scalability | Often difficult and costly to scale up | Designed for scalability and continuous flow processes dur.ac.uk |
Advanced In Situ Characterization of Dynamic Processes Involving this compound
A deep understanding of the dynamic processes involving this compound at the molecular level is essential for its application in molecular electronics and self-assembled systems. The thiol end-groups of this compound allow it to form self-assembled monolayers (SAMs) on metal surfaces, particularly gold. The structure, orientation, and switching behavior of these molecules within SAMs dictate the performance of the resulting electronic devices.
Future research will heavily rely on advanced in situ characterization techniques to probe these dynamics in real-time and under operating conditions. Techniques such as in situ vibrational spectroscopy (e.g., infrared and Raman) can provide detailed information about molecular conformation, orientation, and bonding as they occur within a catalytic reactor or on an electrode surface. This allows researchers to monitor catalysts "in action" and gain a rigorous understanding of reaction mechanisms.
Furthermore, scanning probe microscopies, such as scanning tunneling microscopy (STM) and atomic force microscopy (AFM), performed under electrochemical or photo-irradiation conditions, can visualize the self-assembly process and the photoisomerization of individual this compound molecules on a surface. For more complex, three-dimensional structures, techniques like transmission electron microscope (TEM) tomography and resonant soft x-ray scattering are powerful tools, though they require specialized sample preparation on membrane substrates. psu.edu Applying these advanced methods will be critical to unraveling the intricate relationship between molecular dynamics and material function, paving the way for more reliable and efficient molecular devices.
Rational Design of this compound-Based Materials with Tunable Functionalities
The rigid, conjugated backbone and the chemically active thiol groups make this compound an excellent building block for the rational design of advanced functional materials. The ability to systematically tune material properties by modifying the molecular components is a cornerstone of modern materials science. illinois.edu
One of the most promising areas is the incorporation of this compound as an organic linker in Metal-Organic Frameworks (MOFs). scispace.comrsc.org The thiol groups can coordinate with metal nodes, and the stilbene unit can impart unique electronic and photophysical properties to the framework. By choosing different metal clusters and modifying the stilbene core, it is possible to design MOFs with tailored porosity, conductivity, and catalytic activity. scispace.comrsc.org Such materials could find applications in gas storage, separation, and heterogeneous catalysis.
Another key area is the development of stimuli-responsive supramolecular polymers. The photoisomerization of the stilbene unit from the trans to the cis configuration induces a significant change in molecular geometry. This transformation can be harnessed to control the assembly and disassembly of larger structures. For example, stilbene-based building blocks have been used to create discrete metallacycles that transform into extended polymers upon photoirradiation. nih.gov Applying this concept to this compound could lead to the creation of dynamic materials that respond to light, with potential applications in drug delivery, soft robotics, and adaptive materials. The rational structure-based design principle, which involves incorporating a specific binding site into a known molecular scaffold, can be used to create bifunctional molecules with enhanced properties. nih.gov
Exploration of Emerging Applications in Quantum Technologies and Advanced Sensor Platforms
The distinct electronic structure of this compound makes it a compelling candidate for emerging applications in quantum technologies and advanced sensors. Its ability to function as a "molecular wire" is central to its potential in molecular electronics.
In the realm of quantum technologies, this compound could be used to bridge quantum dots, creating coupled colloidal quantum dot dimers that function as artificial molecules. arxiv.orgarxiv.org The electronic coupling and wavefunction hybridization in these systems are highly dependent on the bridge connecting the quantum dots. arxiv.orgarxiv.orgaps.org The stilbene bridge offers the unique possibility of modulating this coupling with light through photoisomerization, effectively creating a photoswitchable quantum system. Such components are fundamental for the development of molecular-scale quantum computing elements, although challenges like entanglement loss due to environmental interactions must be overcome. nih.gov
As a platform for advanced sensors, the fluorescence of the stilbene core can be exploited. afcintl.comafcintl.com The interaction of the thiol groups with specific metal ions or other analytes can cause a detectable change in the fluorescence intensity or wavelength, forming the basis of a chemosensor. Furthermore, by immobilizing this compound on sensor surfaces, it may be possible to detect trace amounts of chemicals through changes in color or electrical conductance. rdworldonline.com The development of wearable sensors using flexible substrates could open up new possibilities for real-time environmental and health monitoring. rdworldonline.com
Integration of Machine Learning and AI in the Discovery and Optimization of this compound Systems
The traditional process of materials discovery is often slow and resource-intensive. The integration of machine learning (ML) and artificial intelligence (AI) offers a transformative approach to accelerate the design and optimization of this compound-based systems. eisai.com
Furthermore, ML models can predict the physicochemical, electronic, and pharmacokinetic properties of this compound derivatives from their chemical structure alone. eisai.commdpi.com This predictive power is crucial for screening large virtual libraries of compounds to identify the most promising candidates before committing to costly and time-consuming synthesis. mdpi.com A key challenge in this area is quantifying the uncertainty of these predictions, especially when exploring new areas of chemical space where training data is sparse. chemrxiv.org Developing explainable AI and robust uncertainty quantification methods will be vital for the reliable application of these computational tools in the discovery of next-generation materials based on this compound. chemrxiv.org
Q & A
How does 4,4'-dimercaptostilbene (DMS) enhance surface-enhanced Raman spectroscopy (SERS) signals, and what experimental parameters are critical for optimizing its performance?
DMS enhances SERS signals by forming rigid self-assembled monolayers (SAMs) on gold surfaces, which stabilize plasmonic junctions and amplify local electric fields. Critical parameters include:
- Surface Coverage : Optimal SAM density ensures minimal steric hindrance and maximal plasmonic coupling .
- Junction Geometry : Using a gold atomic force microscopy (AFM) tip in contact with a silver substrate coated with DMS creates a tunable nanogap, maximizing field enhancement .
- Excitation Wavelength : Alignment with plasmon resonance frequencies (e.g., 532 nm laser for Au/Ag systems) improves signal-to-noise ratios .
- 2D Correlation Analysis : Resolves overlapping vibrational modes by correlating time-dependent spectral fluctuations, identifying charge-transfer plasmon contributions .
What are the key considerations in designing self-assembled monolayers (SAMs) of DMS on gold surfaces for plasmonic applications?
Key factors include:
- Substrate Pretreatment : Oxygen plasma cleaning or chemical etching removes contaminants, ensuring uniform SAM formation .
- Immersion Time and Concentration : Balancing DMS concentration (0.1–1 mM) and immersion time (1–24 hours) prevents multilayer formation while achieving monolayer coverage .
- Solvent Choice : Ethanol or aqueous solvents minimize aggregation and improve SAM homogeneity .
- Thickness Validation : Lorentz oscillator models confirm monolayer thickness (~0.64 nm for thiols; ~1.3 nm for dithiols like DMS) .
How can ab initio molecular dynamics (AIMD) simulations resolve discrepancies between experimental and theoretical SERS spectra of DMS?
AIMD simulations model time-dependent conformational dynamics of DMS interacting with metallic clusters (e.g., Ag20), capturing:
- Fluctuating Electronic States : Explains intensity variations in single-molecule SERS spectra due to dynamic molecule-metal interactions .
- Vibronic Coupling : Simulates how charge-transfer plasmons modulate Raman-active modes (e.g., bu symmetry modes linked to charge shuttling) .
- Ensemble vs. Single-Molecule Data : Bridges statistical averages (experimental ensembles) with transient molecular configurations (AIMD trajectories) .
What methodologies enable simultaneous mapping of topography and local electric fields using DMS-functionalized probes in TERS?
- Bimodal Imaging : A DMS-coated Au AFM tip generates two signals:
- Raman-Shifted Signals (500–2250 cm⁻¹) : Report topography via intensity changes as the tip scans nanoscale features (sub-15 nm resolution achieved with 30 nm tips) .
- Low-Wavenumber Signals (<500 cm⁻¹) : Reflect local electric fields near nanostructures (e.g., lithographic slits) through laser and Raman scattering reflections .
- Frequency-Resolved Detection : Separates topographic and electric field data by analyzing spectral components in real time .
How do environmental factors (pH, ionic strength) influence the stability and Raman activity of DMS-modified plasmonic nanoparticles?
- pH Stability : DMS-modified Au nanoparticles retain structural integrity in acidic conditions (pH 2–6) due to robust Au–S bonds .
- Halide Effects : High chloride concentrations (>1 M) induce minimal aggregation, preserving SERS activity .
- Ionic Strength : Moderate salt concentrations (0.01–0.1 M NaCl) enhance plasmon coupling without destabilizing SAMs .
What experimental and computational approaches are used to analyze charge transport mechanisms in DMS-bridged nanoscale junctions?
- Conductance Measurements : Statistical histograms of log10[R(Ω)] for Au–DMS–Au junctions reveal tunneling vs. hopping regimes .
- AIMD Simulations : Track electron transfer pathways through DMS’s conjugated π-system and thiol anchoring groups .
- In Situ SERS : Correlates conductance fluctuations with vibrational mode changes, identifying charge-transfer intermediates .
Contradictory observations in DMS's role in charge-transfer plasmons: How can symmetry-based vibrational mode analysis reconcile these discrepancies?
- Symmetry Classification : DMS’s C2h symmetry divides vibrational modes into ag (totally symmetric) and bu (antisymmetric) subsets .
- ag Modes : Uncorrelated with charge-transfer plasmons, serving as internal references .
- bu Modes : Strongly correlated with plasmon fluctuations, acting as "gateway" modes for charge shuttling .
- 2D Correlation Spectroscopy : Resolves mode-specific plasmon coupling, explaining variability in SERS intensity ratios .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
